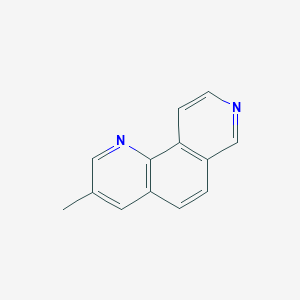

1,8-Phenanthroline, 3-methyl-

Description

Evolution of Phenanthroline Chemistry and the Significance of Methyl Substitution at the 3-Position

The chemistry of phenanthrolines dates back to the late 19th century, with the synthesis of 1,10-phenanthroline (B135089) being a key milestone. rsc.orgrsc.org The subsequent discovery of its ability to form intensely colored complexes with metal ions, such as the deep red ferroin (B110374) complex with iron(II), spurred decades of research into its coordination chemistry. wikipedia.org This led to the development of phenanthroline-based systems for applications ranging from analytical chemistry to photoredox catalysis. wikipedia.orgsemanticscholar.org

The introduction of substituent groups onto the phenanthroline framework has been a primary strategy for tuning its properties. Methyl groups, in particular, have been shown to exert a significant influence on the ligand's characteristics. The position of the methyl group is crucial in determining its effect. For instance, in the more common 1,10-phenanthroline scaffold, methylation at different positions leads to varied outcomes:

Electronic Effects: Methyl groups are electron-donating, which can increase the electron density on the nitrogen atoms, thereby enhancing the ligand's basicity and its ability to coordinate to metal centers. This can influence the redox properties of the resulting metal complexes. nih.gov

Steric Effects: Methyl groups can introduce steric hindrance around the nitrogen donors. This can affect the coordination geometry of the metal complexes and their stability. For example, substitution at the 2 and 9 positions of 1,10-phenanthroline can create a more sterically crowded environment around the metal center, influencing the catalytic activity and selectivity of the complex. wikipedia.org

In the case of 1,8-phenanthroline (B14745371), 3-methyl- , the methyl group is positioned away from the immediate coordination sphere of the nitrogen atoms. This suggests that its primary influence may be electronic rather than steric. The electron-donating nature of the methyl group at the 3-position would be expected to increase the basicity of the nitrogen atoms at positions 1 and 8, potentially leading to the formation of more stable metal complexes compared to the unsubstituted 1,8-phenanthroline.

Table 1: Comparison of Properties of Methylated Phenanthroline Derivatives

| Compound | Position of Methyl Group(s) | Observed Effects |

| 4-methyl-1,10-phenanthroline | 4 | Influences redox potentials of metal complexes. nih.gov |

| 2,9-dimethyl-1,10-phenanthroline | 2, 9 | Induces significant steric hindrance, affecting complex geometry. nih.gov |

| 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) | 3, 4, 7, 8 | Alters electronic properties and has been used in the synthesis of iridium(III) complexes. sigmaaldrich.comchemicalbook.com |

This table is illustrative and based on data for 1,10-phenanthroline derivatives due to the limited specific data for 3-methyl-1,8-phenanthroline.

Current Research Landscape and Emerging Academic Applications of 3-methyl-1,8-Phenanthroline Derivatives

The current research landscape for substituted phenanthrolines is vibrant, with a focus on developing new ligands for specific applications. While research on 1,8-phenanthroline derivatives is less extensive than for their 1,10-phenanthroline counterparts, the unique geometry of the 1,8-isomer presents interesting possibilities.

The applications of methylated phenanthroline derivatives are broad and include:

Catalysis: Metal complexes of methylated phenanthrolines have been explored as catalysts in a variety of organic transformations. The electronic and steric tuning afforded by the methyl groups can enhance catalytic activity and selectivity. medchemexpress.com

Materials Science: Phenanthroline derivatives are used as building blocks for functional materials, including metal-organic frameworks (MOFs) and luminescent materials. The incorporation of methyl groups can influence the photophysical properties of these materials. medchemexpress.com

Bioinorganic Chemistry: The interaction of phenanthroline complexes with biological molecules, such as DNA, is an active area of research. Methylation can affect the mode and strength of these interactions. nih.govmdpi.com

Given the limited specific research on 1,8-Phenanthroline, 3-methyl- , its potential applications remain largely theoretical but can be inferred from the behavior of similar compounds. The increased basicity of the nitrogen atoms due to the 3-methyl group could make it a valuable ligand for the stabilization of metal complexes in various oxidation states. This could be particularly relevant in the development of new catalysts or redox-active materials. Furthermore, the specific substitution pattern of 3-methyl-1,8-phenanthroline may lead to unique packing arrangements in the solid state, which could be exploited in the design of novel crystalline materials with interesting properties.

Theoretical Frameworks Guiding Research on 3-methyl-1,8-Phenanthroline Systems

In the absence of extensive experimental data, theoretical and computational methods provide a powerful tool for understanding and predicting the properties of molecules like 1,8-Phenanthroline, 3-methyl- . Density Functional Theory (DFT) is a particularly valuable method for studying the electronic structure and properties of phenanthroline-based systems. nih.gov

DFT calculations can be used to:

Predict Molecular Geometries: The optimized geometry of the molecule and its metal complexes can be calculated, providing insights into bond lengths, bond angles, and steric interactions.

Analyze Electronic Properties: DFT can be used to calculate properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These calculations can help to rationalize the reactivity and coordination ability of the ligand.

Simulate Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of new compounds.

For 1,8-Phenanthroline, 3-methyl- , DFT studies could be employed to compare its electronic properties to those of the unsubstituted 1,8-phenanthroline and other methylated isomers. This would provide a quantitative measure of the electronic effect of the methyl group at the 3-position and could guide the design of future experiments. For example, theoretical calculations could predict the binding affinity of this ligand for different metal ions, helping to identify promising candidates for the synthesis of new functional complexes.

Table 2: Theoretical Methods in the Study of Phenanthroline Systems

| Theoretical Method | Application | Reference |

| Density Functional Theory (DFT) | Geometry optimization and electronic structure analysis of Re(I) complexes with methylated phenanthrolines. | nih.gov |

| Time-Dependent DFT (TD-DFT) | Calculation of excited states and absorption spectra of Re(I) complexes. | nih.gov |

| Conductor-like Polarizable Continuum Model (CPCM) | Modeling solvent effects on the properties of phenanthroline complexes. | nih.gov |

This table highlights common theoretical methods used for studying substituted phenanthrolines.

Structure

3D Structure

Properties

CAS No. |

61351-99-3 |

|---|---|

Molecular Formula |

C13H10N2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-methyl-1,8-phenanthroline |

InChI |

InChI=1S/C13H10N2/c1-9-6-10-2-3-11-8-14-5-4-12(11)13(10)15-7-9/h2-8H,1H3 |

InChI Key |

BABGDVLDRBRLSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C3=C(C=C2)C=NC=C3)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Derivatization of 3 Methyl 1,8 Phenanthroline

Review of Established Synthetic Routes for 3-methyl-1,8-Phenanthroline

Established synthetic routes for phenanthroline scaffolds typically rely on classical condensation and cyclization reactions. However, specific, high-yield methods for the regioselective synthesis of 3-methyl-1,8-phenanthroline are not prominently reported.

Cyclization Reactions and Precursor Chemistry

The construction of the 1,8-phenanthroline (B14745371) core generally involves the formation of the two pyridine (B92270) rings fused to a central benzene (B151609) ring. Conceptually, this can be achieved through variations of the Skraup or Doebner-von Miller reactions, which are classic methods for quinoline (B57606) synthesis. For 3-methyl-1,8-phenanthroline, this would necessitate precursors that introduce the methyl group at the desired position.

In theory, a potential synthetic pathway could involve the double Skraup reaction on a suitably substituted m-phenylenediamine (B132917) derivative. The precursor chemistry is critical, requiring a starting material that would direct the cyclization to form the 1,8-phenanthroline skeleton with a methyl group at the 3-position. However, the literature does not provide specific examples or optimized conditions for this transformation for 3-methyl-1,8-phenanthroline.

Multi-component Reactions in 3-methyl-1,8-Phenanthroline Synthesis

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step, enhancing atom economy and reducing synthetic effort. For phenanthroline synthesis, MCRs could potentially combine an amino-quinoline derivative with a carbonyl compound and another component to build the second pyridine ring.

A hypothetical MCR for 3-methyl-1,8-phenanthroline might involve a Friedländer-type annulation on a pre-formed amino-quinoline precursor. This would require a specific amino-quinoline and a β-dicarbonyl compound that would lead to the desired 3-methyl substitution pattern. While MCRs are powerful tools, their application to the specific synthesis of 3-methyl-1,8-phenanthroline has not been detailed in available research.

Novel Functionalization Strategies for the 3-methyl-1,8-Phenanthroline Core

The functionalization of the phenanthroline core is crucial for tuning its electronic properties and for its application in catalysis, materials science, and medicinal chemistry. While numerous strategies exist for the well-studied 1,10-phenanthroline (B135089), their direct application to 3-methyl-1,8-phenanthroline is not documented.

Regioselective Functionalization at Peripheral Positions

Regioselective functionalization allows for the precise installation of chemical groups at specific positions on the phenanthroline ring system. This is typically achieved through directed ortho-metalation or by exploiting the inherent reactivity of the different carbon atoms. For 3-methyl-1,8-phenanthroline, the electronic effects of the nitrogen atoms and the methyl group would influence the regioselectivity of electrophilic or nucleophilic substitution reactions. However, specific studies detailing the regioselective functionalization of this particular isomer are absent from the literature.

C-H Activation Approaches in 3-methyl-1,8-Phenanthroline Functionalization

Direct C-H activation is a powerful and modern strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. Transition metal-catalyzed C-H activation has been extensively used for the arylation, alkylation, and amination of various heterocycles, including phenanthrolines.

In the context of 3-methyl-1,8-phenanthroline, C-H activation could, in principle, be directed to various positions on the aromatic core. The development of such methods would be of significant interest for creating novel derivatives. However, the scientific literature does not currently contain reports on the application of C-H activation techniques specifically to the 3-methyl-1,8-phenanthroline scaffold.

Click Chemistry and Post-Synthetic Modification of 3-methyl-1,8-Phenanthroline Scaffolds

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a robust method for the post-synthetic modification of molecules. This would involve introducing an azide (B81097) or alkyne functionality onto the 3-methyl-1,8-phenanthroline core, which could then be "clicked" with a wide range of molecules to create more complex structures.

This strategy is highly valuable for the development of functional materials and bioconjugates. For this to be applied to 3-methyl-1,8-phenanthroline, methods for the initial introduction of the "click" handle would first need to be developed. To date, there are no published studies demonstrating the use of click chemistry or other post-synthetic modification strategies on the 3-methyl-1,8-phenanthroline molecule.

Green Chemistry Principles in 3-methyl-1,8-Phenanthroline Synthesis

The application of green chemistry principles to the synthesis of phenanthroline scaffolds, which can be conceptually extended to 3-methyl-1,8-phenanthroline, aims to reduce the environmental impact of traditional synthetic routes. Key areas of improvement include the use of alternative solvents, energy-efficient reaction conditions, and the development of catalytic, high-atom-economy reactions.

Microwave-Assisted Synthesis:

A significant advancement in the green synthesis of heterocyclic compounds is the use of microwave irradiation. This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. For instance, a green, catalyst- and solvent-free one-pot synthesis of 1,10-phenanthroline derivatives has been reported using microwave irradiation, showcasing the potential of this technology. Modifications of the classical Skraup synthesis, a common method for preparing quinolines and phenanthrolines, have also been developed using microwave heating in an ionic liquid medium or even in water, which is considered a green solvent. iipseries.orgnih.gov These approaches offer a significant improvement over traditional methods that often require harsh conditions and toxic reagents. nih.gov

Solvent-Free and Alternative Solvent Systems:

The replacement of volatile and toxic organic solvents is a cornerstone of green chemistry. Research has demonstrated the feasibility of synthesizing phenanthroline derivatives under solvent-free conditions or in greener solvents like ethanol (B145695). For example, a catalyst-free synthesis of rsc.orgresearchgate.netphenanthroline derivatives has been achieved in ethanol, highlighting a more environmentally friendly pathway. researchgate.net The use of deep eutectic solvents (DES) has also been explored as a green reaction medium for the synthesis of related heterocyclic compounds.

Catalytic Approaches:

The development of catalytic syntheses is crucial for improving the efficiency and sustainability of chemical processes. While a specific catalytic synthesis for 3-methyl-1,8-phenanthroline is not prominently featured in the literature, related research on other phenanthroline isomers points towards promising directions. For instance, iron-catalyzed C-H amination using phenanthroline-based metal-organic frameworks (MOFs) demonstrates the potential for developing highly active and recyclable catalysts for the synthesis of complex nitrogen-containing heterocycles. nih.gov

Modern Synthetic Methodologies:

Contemporary synthetic methods, such as the Povarov reaction (an aza-Diels-Alder reaction), offer alternative pathways to substituted phenanthrolines from readily available starting materials like 8-aminoquinolines. rsc.orgrsc.orgnih.gov These reactions can sometimes be performed in more environmentally friendly solvents like fluoroalcohols. rsc.orgnih.gov Another approach involves the cyclization of intermediates derived from 8-aminoquinoline (B160924) to form the phenanthroline core structure. ugm.ac.id

While the direct application of these green principles to the synthesis of 3-methyl-1,8-phenanthroline requires further investigation, the existing body of research on related compounds provides a strong foundation for the future development of sustainable and efficient synthetic routes.

Coordination Chemistry of 3 Methyl 1,8 Phenanthroline and Its Metal Complexes

Ligand Properties of 3-methyl-1,8-Phenanthroline in Metal Coordination

The properties of 3-methyl-1,8-phenanthroline as a ligand are defined by its ability to form chelate rings with metal ions and the influence of the methyl group on the resulting complex.

Like its parent compound, 1,10-phenanthroline (B135089), 3-methyl-1,8-phenanthroline acts as a bidentate N,N'-chelating ligand, forming a stable five-membered ring with a central metal atom. This chelation is a primary driving force for complex formation. The binding affinity of phenanthroline-based ligands can be influenced by the nature of the metal ion and the substituents on the phenanthroline ring. For instance, studies on various substituted phenanthroline complexes have shown that the stability of the complex is dependent on these factors. nih.gov

The introduction of a methyl group at the 3-position of the 1,8-phenanthroline (B14745371) ring has distinct electronic and steric consequences.

Electronic Effects: The methyl group is an electron-donating group, which increases the electron density on the phenanthroline ring system. This enhanced electron density on the nitrogen donor atoms can increase the ligand's basicity and its ability to donate electron density to a metal center, potentially leading to the formation of more stable metal complexes. Studies on related substituted phenanthroline ligands have shown that electron-donating groups can enhance the nucleophilicity of the nitrogen binding sites. chinesechemsoc.org

The interplay between the electronic enhancement of binding and potential steric hindrance is a key factor in determining the coordination behavior of 3-methyl-1,8-phenanthroline with different metal ions.

Synthesis and Characterization of Metal Complexes of 3-methyl-1,8-Phenanthroline

The synthesis of metal complexes with 3-methyl-1,8-phenanthroline generally involves the reaction of a suitable metal salt with the ligand in an appropriate solvent.

A wide array of transition metal complexes with phenanthroline and its derivatives have been synthesized and characterized. wikipedia.org The synthesis typically involves mixing the metal salt (e.g., chloride, nitrate, or perchlorate) with the phenanthroline ligand in a 1:1, 1:2, or 1:3 metal-to-ligand molar ratio in a suitable solvent like ethanol (B145695) or methanol. nih.govmaynoothuniversity.ie

Iron (Fe): Iron(II) complexes of the type [Fe(phen)₃]²⁺ are well-known for their intense color and use as redox indicators. wikipedia.org Iron(III) complexes with phenanthroline-based ligands have also been synthesized, often resulting in complex ions where the protonated ligand acts as a counter-ion to a metal-halide anion, such as [phenH][FeCl₄]. nih.gov The electronic transitions in Fe(III)-phenanthroline complexes have been studied, revealing paramagnetic properties. dergipark.org.tr

Copper (Cu): Copper(I) and Copper(II) complexes with substituted phenanthrolines are of significant interest. For instance, bis(phenanthroline)copper complexes have been studied for their catalytic activity. nih.gov The synthesis of Cu(II) complexes with substituted phenanthroline-oxazine ligands has been reported, forming complexes with a Cu(L)₃₂ stoichiometry. maynoothuniversity.ie

Ruthenium (Ru): Ruthenium(II) complexes of the type [Ru(phen)₃]²⁺ and its derivatives are extensively studied for their photophysical and electrochemical properties. libretexts.org The introduction of methyl groups on the phenanthroline ligand can modify these properties. rsc.orgnih.gov

Nickel (Ni) and Cobalt (Co): Tris-phenanthroline complexes of Ni(II) and Co(II) have been synthesized and their electrochemical properties investigated as potential electrocatalysts. electrochemsci.org The inertness of Ni(II) chelates has been compared to more labile chelates of other transition metals. nih.gov

Zinc (Zn): Zinc(II) complexes with methylated phenanthroline ligands have been synthesized and structurally characterized. For example, a zinc complex with 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) has been reported. nih.govnih.gov

The characterization of these complexes typically involves techniques such as elemental analysis, infrared (IR) spectroscopy, UV-Vis spectroscopy, and X-ray crystallography to determine the composition, bonding, electronic structure, and molecular geometry of the complexes.

Phenanthroline-based ligands are also effective in complexing with f-block elements.

Lanthanides: Lanthanide complexes with phenanthroline derivatives have been synthesized and investigated for their potential as anticancer agents. rsc.orgnih.gov These complexes often involve co-ligands, such as β-diketonates, to satisfy the higher coordination numbers preferred by lanthanide ions. The synthesis involves reacting a lanthanide salt with the phenanthroline derivative and the co-ligand. rsc.orgnih.gov The phenanthroline nitrogen atoms are known to coordinate with most lanthanide ions. nih.gov

Actinides: Phenanthroline-derived ligands have been explored for the separation of trivalent actinides from lanthanides. rsc.orgacs.org The complexation chemistry of these ligands with actinide ions like Am(III) is crucial for developing advanced nuclear fuel cycles. The pre-organized binding mode of phenanthroline diamide (B1670390) extractants encourages faster complexation. rsc.org

While less common than transition metal complexes, phenanthroline and its derivatives can also coordinate to main group metals. The coordination chemistry would be dictated by the size, charge, and preferred coordination geometry of the specific main group metal ion.

Structural Diversity and Geometry of 3-methyl-1,8-Phenanthroline Metal Complexes

The coordination of 3-methyl-1,8-phenanthroline to a metal center typically results in the formation of a five-membered chelate ring. The geometry around the metal ion is then further defined by the number of coordinated ligands and the presence of other ancillary ligands or counter-ions. For instance, in octahedral complexes, three 3-methyl-1,8-phenanthroline ligands can coordinate to the metal center, leading to a propeller-like arrangement of the aromatic systems.

The steric hindrance introduced by the 3-methyl group can influence the planarity of the coordinated ligand and may cause slight distortions from ideal geometries. These distortions can have a cascading effect on the crystal packing and the formation of supramolecular architectures.

The methyl group of the ligand can participate in weak C-H···O or C-H···N hydrogen bonds with adjacent molecules or counter-ions, contributing to the stability and dimensionality of the resulting crystal lattice. Furthermore, the aromatic phenanthroline backbone provides a platform for π-π stacking interactions, where the electron-rich aromatic rings of adjacent complexes align in a parallel or offset fashion. These interactions play a crucial role in organizing the molecules into one-, two-, or three-dimensional networks.

By carefully selecting the metal precursor, counter-ions, and crystallization conditions, it is possible to rationally design and synthesize a wide variety of supramolecular structures with tailored properties. This approach has been successfully employed to create materials with interesting magnetic, optical, and catalytic properties.

The coordination of three bidentate ligands, such as 3-methyl-1,8-phenanthroline, to an octahedral metal center results in the formation of a chiral complex, which can exist as a racemic mixture of Δ and Λ enantiomers. The propeller-like arrangement of the ligands around the metal ion is the source of this chirality.

The separation of these enantiomers is of significant interest due to their potential applications in stereoselective catalysis, chiral recognition, and as probes for biomolecular chirality. The interaction of these chiral metal complexes with chiral molecules, such as DNA, can be enantioselective. For instance, it has been observed that one enantiomer may bind more strongly or in a different mode to a chiral substrate compared to the other. libretexts.org

The introduction of the methyl group at the 3-position of the phenanthroline ligand can influence the chiral discrimination of the resulting complex. The steric bulk of the methyl group can enhance the enantioselectivity of the interaction with a chiral environment. For example, in the context of DNA binding, the methyl group can influence the preference for a particular binding groove or the orientation of the complex within that groove.

The study of chiral induction in 3-methyl-1,8-phenanthroline metal complexes provides valuable insights into the principles of molecular recognition and has implications for the design of new chiral catalysts and probes.

Electronic and Photophysical Properties of 3-methyl-1,8-Phenanthroline Metal Complexes

The absorption spectra of 3-methyl-1,8-phenanthroline metal complexes typically exhibit two main types of electronic transitions: ligand-centered (LC) π-π* transitions and metal-to-ligand charge transfer (MLCT) transitions.

Ligand-Centered (LC) Transitions: These transitions occur within the π-system of the 3-methyl-1,8-phenanthroline ligand itself and are generally observed in the ultraviolet (UV) region of the spectrum. They are analogous to the transitions seen in the free ligand and are only slightly perturbed upon coordination to the metal ion.

Metal-to-Ligand Charge Transfer (MLCT) Transitions: These transitions involve the promotion of an electron from a metal-based d-orbital to a ligand-based π-orbital. MLCT transitions are typically observed in the visible region of the spectrum and are responsible for the often intense colors of these complexes. libretexts.org The energy of the MLCT transition is sensitive to the nature of both the metal ion and the ligand. The introduction of the electron-donating methyl group on the phenanthroline ring can influence the energy of the ligand's π-orbitals, thereby affecting the energy of the MLCT transition. rsc.org

In some cases, ligand-to-metal charge transfer (LMCT) transitions, where an electron is promoted from a ligand-based orbital to a metal-based orbital, can also be observed. rsc.org The relative energies of these different types of transitions determine the photophysical behavior of the complex.

Many metal complexes of 3-methyl-1,8-phenanthroline exhibit luminescence, which is the emission of light following absorption of a photon. This luminescence can be in the form of fluorescence or phosphorescence, depending on the spin state of the excited state from which emission occurs.

Fluorescence: This is emission from a singlet excited state and is typically short-lived.

Phosphorescence: This is emission from a triplet excited state and is generally longer-lived. acs.org

The photophysical properties of these complexes are often dominated by the lowest-lying excited state, which is typically of MLCT character. Following excitation into a higher-energy state, the complex rapidly relaxes to the lowest-lying excited state, from which luminescence can occur.

The efficiency and lifetime of the luminescence are influenced by a number of factors, including:

The nature of the metal ion: Heavy metal ions can promote intersystem crossing from the singlet to the triplet state, leading to phosphorescence. nih.gov

The rigidity of the complex: A rigid coordination environment can reduce non-radiative decay pathways, leading to higher luminescence quantum yields. beilstein-journals.org

The energy gap between the excited state and the ground state: A larger energy gap generally leads to more efficient luminescence.

The introduction of the methyl group on the phenanthroline ligand can subtly influence these factors, leading to changes in the luminescence properties of the complex compared to its unsubstituted counterpart.

Catalytic Applications of 3 Methyl 1,8 Phenanthroline Based Systems

Homogeneous Catalysis with 3-methyl-1,8-Phenanthroline Metal Complexes

Metal complexes incorporating 3-methyl-1,8-phenanthroline are instrumental in homogeneous catalysis, where the catalyst and reactants exist in the same phase. The methyl group at the 3-position can influence the steric and electronic environment of the metal center, thereby tuning the catalytic activity and selectivity.

While specific research focusing solely on 3-methyl-1,8-phenanthroline in oxidation and reduction reactions is limited, the broader class of phenanthroline ligands is well-established in this area. For instance, nickel complexes with methylated phenanthroline derivatives have been shown to catalyze the hydroxylation of polyethylenes. Specifically, a complex with 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) demonstrated high turnover numbers and selectivity for alcohol formation in the oxidation of cyclohexane (B81311) and n-octadecane. This suggests that the electronic-donating methyl groups on the phenanthroline ring enhance catalytic activity. Conversely, phenanthroline ligands with electron-withdrawing groups showed significantly lower catalytic efficacy.

In the realm of reductions, chiral phenanthroline derivatives are utilized in enantioselective ketone reductions. researchgate.net The strategic placement of substituents on the phenanthroline scaffold is crucial for achieving high enantioselectivity.

The versatility of palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds. tezu.ernet.in These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental in the synthesis of complex organic molecules. tezu.ernet.inrsc.org The efficiency and selectivity of these transformations are often dictated by the nature of the ligand coordinated to the palladium center.

Phenanthroline derivatives have emerged as effective ligands in this context. researchgate.net For example, palladium complexes of phenanthroline have been used in Suzuki-Miyaura and Heck reactions. scispace.com The rigid, planar structure and strong coordination ability of the phenanthroline core contribute to the stability and activity of the catalyst. researchgate.net

Suzuki-Miyaura Reaction: This reaction couples organoboron compounds with organic halides or triflates. nih.gov While direct examples employing 3-methyl-1,8-phenanthroline are not extensively documented, related phenanthroline systems have been successfully applied. For instance, a palladium complex supported on a phenanthroline-based microporous organic polymer has shown high efficiency as a heterogeneous catalyst for Suzuki-Miyaura coupling reactions. scispace.com Another study reports the use of a PdCl2/sulfonate-tagged phenanthroline precatalyst for Suzuki-Miyaura reactions in water. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. rsc.org A phenanthroline-based cationic radical porous hybrid polymer has been constructed via a Heck reaction. rsc.org Furthermore, a phenanthroline-based microporous organic polymer post-modified with palladium acetate (B1210297) serves as a highly efficient heterogeneous catalyst for the Heck coupling reaction. scispace.com

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. nasa.gov The use of phenanthroline ligands in Sonogashira reactions has been explored. For instance, the coupling of 3,8-dibromo-1,10-phenanthroline (B9566) with 3,5-diethynylheptyloxybenzene has been investigated from both a Suzuki/Miyaura and a Sonogashira perspective. nasa.govresearchgate.net

The following table summarizes the application of phenanthroline-based catalysts in various cross-coupling reactions:

| Reaction | Catalyst/Ligand System | Key Findings |

| Suzuki-Miyaura | Phen-Pd-MOP | High efficiency, reusable heterogeneous catalyst. scispace.com |

| Heck | Phen-Pd-MOP | Good to excellent yields, reusable catalyst. scispace.com |

| Sonogashira | Pd(0) catalyzed | Used in the synthesis of complex phenanthroline derivatives. nasa.gov |

The development of chiral ligands for asymmetric catalysis is a significant area of research, aiming to produce enantiomerically pure compounds. nih.gov Chiral phenanthroline derivatives have been designed and applied as powerful ligands in a variety of asymmetric metal-catalyzed reactions. researchgate.netnih.gov The introduction of chirality to the phenanthroline scaffold can be achieved by placing chiral groups at various positions on the ring system. researchgate.net

While specific examples detailing the use of 3-methyl-1,8-phenanthroline in asymmetric catalysis are not prevalent, the principles established with other chiral phenanthrolines are relevant. These ligands have been successfully used in reactions such as enantioselective ketone reduction, enolate allylation, oxidation, and cyclopropanation. researchgate.net The design of these ligands often involves creating a specific chiral environment around the metal center to control the stereochemical outcome of the reaction. For instance, a chiral phenanthroline ligand with a hydrogen-bonding site has been developed for the enantioselective amination of methylene (B1212753) groups. researchgate.net

The ability of the phenanthroline moiety to coordinate strongly with various metal ions makes it a privileged scaffold for the development of new chiral catalysts. nih.gov

Phenanthroline-based systems have also found application in polymerization catalysis. Cationic phenanthroline(methyl)palladium complexes have been shown to catalyze the dimerization and oligomerization of ethylene (B1197577). scispace.com The design of these catalysts is based on the idea that the phenanthroline ligand can prevent β-hydrogen elimination, a common termination pathway in polymerization, while the cationic nature of the palladium center facilitates the migratory insertion of ethylene into the palladium-carbon bond. scispace.com

Furthermore, phenanthroline-based microporous organic polymers have been synthesized and utilized as platforms for catalysis. scispace.com These polymers can be post-synthetically metalated to create active catalytic sites within a robust, porous framework. researchgate.net

Heterogeneous Catalysis Involving 3-methyl-1,8-Phenanthroline

Heterogeneous catalysis, where the catalyst and reactants are in different phases, offers advantages in terms of catalyst separation and recycling. The immobilization of homogeneous catalysts onto solid supports is a key strategy in this field.

The functionalization of phenanthroline ligands allows for their immobilization onto various solid supports. One approach involves the creation of porous organic polymers (POPs) with phenanthroline units embedded within the framework. scispace.com These phenanthroline-based POPs can then be used to support metal catalysts, such as palladium, for use in heterogeneous catalysis. scispace.com

Another strategy involves the synthesis of phenanthroline-based cationic radical porous hybrid polymers. rsc.org These materials can be constructed through reactions like the Heck reaction, incorporating phenanthroline ionic monomers. rsc.org The resulting polymers can exhibit high catalytic efficiency in various reactions, such as the selective oxidation of sulfides and the conversion of CO2 into cyclic carbonates. rsc.org The porous nature and the presence of active catalytic sites within the polymer structure contribute to their effectiveness as heterogeneous catalysts. rsc.org

Following a comprehensive literature search, it has been determined that there is a significant lack of specific published research on the catalytic applications of 3-methyl-1,8-phenanthroline corresponding to the sections outlined in your request.

The scientific literature is rich with studies on phenanthroline isomers, particularly 1,10-phenanthroline (B135089) and its numerous derivatives, which are widely explored in catalysis. However, specific data concerning the performance of 3-methyl-1,8-phenanthroline in supported catalysts, photocatalysis, electrocatalysis, CO2 reduction, water splitting, organic photoredox catalysis, or electrochemical sensing is not available in the searched scientific databases.

Given the strict requirement to focus solely on "1,8-Phenanthroline, 3-methyl-", it is not possible to generate a scientifically accurate article that adheres to the provided outline. Creating content on other, more common phenanthroline isomers would deviate from the explicit instructions of the request.

Therefore, the requested article cannot be generated at this time due to the absence of relevant research findings for the specified compound.

Advanced Spectroscopic and Analytical Investigations of 3 Methyl 1,8 Phenanthroline Systems

High-Resolution NMR Spectroscopy for Structural Elucidation and Dynamics

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of 3-methyl-1,8-phenanthroline systems in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial proximities, which are crucial for understanding the molecule's three-dimensional structure and behavior in different environments.

Two-dimensional (2D) NMR techniques are particularly powerful in unraveling the complex proton and carbon spectra of 3-methyl-1,8-phenanthroline and its derivatives.

COSY (Correlation Spectroscopy) : This technique identifies scalar-coupled protons, which are typically protons on adjacent carbon atoms. For instance, in a copper(I) complex of a derivative of 3-methyl-1,8-phenanthroline, a ¹H-¹H COSY spectrum was instrumental in assigning the proton signals. rsc.org The cross-peaks in the COSY spectrum confirm the connectivity between neighboring protons in the phenanthroline backbone and its substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, regardless of whether they are bonded. This is crucial for determining the three-dimensional structure and conformation of molecules in solution. For example, NOESY experiments can reveal through-space interactions between the methyl group protons and the aromatic protons of the phenanthroline ring, helping to define the preferred orientation of the methyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C. This allows for the unambiguous assignment of carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum. For a thallium(III) complex with phenanthroline, both ¹H and ¹³C NMR spectra were measured to characterize the complex, where spin-spin coupling between thallium and both ¹³C and ¹H was observed. researchgate.net

The application of these multi-dimensional NMR techniques provides a detailed map of the molecular structure of 3-methyl-1,8-phenanthroline systems, which is essential for understanding their reactivity and interactions with other molecules.

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy offers insights into the molecular structure and packing in the solid state. This technique is particularly valuable for studying coordination polymers and metal-organic frameworks involving 3-methyl-1,8-phenanthroline, where the solid-state structure dictates the material's properties.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of 3-methyl-1,8-phenanthroline and its derivatives. Advanced MS techniques further allow for the study of fragile non-covalent interactions.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. nih.gov This technique can distinguish between compounds with the same nominal mass but different elemental compositions. For 3-methyl-1,8-phenanthroline (C₁₃H₁₀N₂), the theoretical exact mass can be calculated and compared with the experimentally determined mass from HRMS to confirm its identity with high confidence. The ability of HRMS to operate in data-independent acquisition modes allows for retrospective data analysis as new compounds emerge. nih.gov

Table 1: Theoretical and Simulated HRMS Data for 3-methyl-1,8-Phenanthroline

| Ion | Formula | Theoretical m/z |

| [M+H]⁺ | C₁₃H₁₁N₂⁺ | 195.0917 |

| [M+Na]⁺ | C₁₃H₁₀N₂Na⁺ | 217.0736 |

| [M+K]⁺ | C₁₃H₁₀N₂K⁺ | 233.0475 |

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of intact, non-covalent complexes from solution to the gas phase. nih.gov This makes ESI-MS an excellent tool for studying the interactions of 3-methyl-1,8-phenanthroline with metal ions and other molecules. For instance, ESI-MS has been used to quantitatively study ternary complexes of Cu(II) with 1,10-phenanthroline (B135089) and amino acids, demonstrating the formation of singly charged complexes. nih.gov This approach could be similarly applied to investigate the coordination chemistry of 3-methyl-1,8-phenanthroline and its ability to form complexes with various metal ions. The technique is sensitive enough to detect complexes at low micromolar concentrations. nih.gov

Vibrational Spectroscopy and Theoretical Interpretations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These spectra serve as a molecular fingerprint and can be used to identify functional groups and to study changes in molecular structure upon complexation or interaction with other species.

The IR spectrum of 3-methyl-1,8-phenanthroline would be expected to show characteristic bands for the aromatic C-H stretching, C=C and C=N stretching vibrations of the phenanthroline ring, and the C-H stretching and bending vibrations of the methyl group. Upon coordination to a metal ion, shifts in the positions and intensities of these bands can be observed, providing evidence of complex formation. For example, a study on phenanthroline complexes showed that coordination to a metal ion leads to shifts in the IR bands. researchgate.net

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used to complement experimental vibrational spectra. By calculating the vibrational frequencies and intensities of 3-methyl-1,8-phenanthroline and its complexes, a detailed assignment of the experimental spectra can be achieved. These calculations can also provide insights into the nature of the vibrational modes and how they are affected by structural changes. For instance, theoretical calculations have been used to analyze the vibrational properties of similar organic-inorganic hybrid systems. acs.org

Raman and Infrared Spectroscopy for Bond Characterization

No specific studies detailing the Raman and Infrared (IR) spectra of 3-methyl-1,8-phenanthroline were found. While the vibrational modes of the parent 1,10-phenanthroline and other methylated analogues have been investigated to characterize their chemical bonds, similar analyses for the 3-methyl-1,8-phenanthroline isomer are not present in the available literature. Such studies would typically involve the assignment of characteristic vibrational frequencies for C-H, C-N, and C-C stretching and bending modes within the molecule, and the analysis of how the methyl group at the 3-position influences the vibrational spectrum compared to the unsubstituted 1,8-phenanthroline (B14745371).

Computational Vibrational Analysis

There is no evidence of published computational vibrational analyses, such as those using Density Functional Theory (DFT), specifically for 3-methyl-1,8-phenanthroline. This type of analysis would theoretically predict the vibrational frequencies and compare them with experimental IR and Raman data to provide a more detailed understanding of the molecular structure and bonding. For related molecules, computational studies have been used to support experimental findings.

Electronic Absorption and Emission Spectroscopy for Excited State Dynamics

Detailed investigations into the electronic absorption (UV-Vis) and emission (photoluminescence) properties of 3-methyl-1,8-phenanthroline and its complexes are absent from the scientific literature. Research on other phenanthroline derivatives often focuses on their metal complexes, where the ligands play a crucial role in the metal-to-ligand charge transfer (MLCT) transitions. However, specific data on the absorption maxima, molar absorptivity, emission wavelengths, and quantum yields for 3-methyl-1,8-phenanthroline are not available.

Time-Resolved Spectroscopy (e.g., Transient Absorption, Time-Correlated Single Photon Counting)

No studies employing time-resolved spectroscopic techniques, such as transient absorption or time-correlated single photon counting (TCSPC), were found for 3-methyl-1,8-phenanthroline. These methods are critical for understanding the dynamics of excited states, including their lifetimes and decay pathways, which are essential for applications in photochemistry and photophysics.

Circular Dichroism (CD) Spectroscopy for Chiral Systems

There are no reports on the use of Circular Dichroism (CD) spectroscopy to study chiral systems involving 3-methyl-1,8-phenanthroline. While metal complexes of substituted phenanthrolines can exhibit chirality, leading to distinct CD spectra, no such investigations have been published for complexes specifically containing the 3-methyl-1,8-phenanthroline ligand.

X-ray Diffraction Studies for Crystal Structure Analysis

No published X-ray diffraction data exists for 3-methyl-1,8-phenanthroline or its metal complexes. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Computational Chemistry and Theoretical Modeling of 3 Methyl 1,8 Phenanthroline

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By simulating the motion of atoms and molecules, MD provides a detailed view of dynamic processes such as ligand-metal binding and intermolecular interactions in solution.

MD simulations have been instrumental in elucidating the dynamics of how phenanthroline-based ligands, including methylated derivatives, bind to metal ions. These simulations can reveal the conformational changes that occur upon binding, the stability of the resulting metal complexes, and the influence of the solvent environment on the binding process.

For instance, microsecond timescale MD simulations of Pt(II)-phenanthroline complexes with peptides have shown that the system reaches equilibrium within nanoseconds. nih.gov These simulations demonstrate that the binding of the platinum complex can disrupt hydrogen bonding within a peptide while enhancing salt-bridge interactions. nih.gov The simulations also indicate that residues directly bound to the platinum exhibit smaller fluctuations, while other parts of the peptide may experience increased movement. nih.gov Ab initio molecular dynamics (AIMD) simulations on rhodium(III) complexes with phenanthroline ligands have provided insights into the excited state evolution, showing the importance of asymmetric motion around the metal center for the activation of metal-centered states. nih.gov

The study of such interactions is crucial for understanding the mechanism of action of metal-based drugs and catalysts. The methyl group in 3-methyl-1,8-phenanthroline can influence the binding affinity and selectivity for specific metal ions through steric and electronic effects, which can be meticulously studied using MD simulations.

The behavior of 3-methyl-1,8-phenanthroline in solution is governed by a complex interplay of intermolecular interactions, including van der Waals forces, hydrogen bonding, and π-π stacking. MD simulations can model these interactions explicitly, providing a picture of the solvation shell around the molecule and its aggregation behavior.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

QSAR and cheminformatics are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity.

The first step in QSAR modeling is the generation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For 3-methyl-1,8-phenanthroline, these descriptors can be calculated from its two-dimensional structure (e.g., topological indices) or its three-dimensional conformation (e.g., geometric and quantum-chemical descriptors).

Key descriptors for phenanthroline derivatives often include:

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Electronic Descriptors: Properties such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity.

Steric Descriptors: Parameters that quantify the size and shape of the molecule, which are influenced by the methyl group.

Analysis of these descriptors helps in identifying the structural features that are most important for a particular activity. For instance, descriptor analysis has been used to identify key experimental and chemical features that influence the catalytic activity of vanadium in epoxidation reactions. researchgate.net

Once a set of relevant descriptors is established, a predictive model can be built using statistical methods or machine learning algorithms. rsc.orgnih.gov These models can then be used to predict the chemical reactivity of 3-methyl-1,8-phenanthroline in various reactions. rsc.orgnih.gov

For example, machine learning models have been developed to predict general chemical reactivity and compatibility among a large number of organic materials. rsc.org Such models can be trained on datasets of known reactions to learn the underlying patterns that govern reactivity. researchgate.net This approach has the potential to accelerate the discovery of new reactions and optimize existing synthetic methods. nih.gov By inputting the descriptors for 3-methyl-1,8-phenanthroline into a trained model, its reactivity as a reactant, ligand, or catalyst can be estimated.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods, particularly quantum chemical calculations, are essential for predicting and understanding the NLO properties of molecules.

The NLO response of a molecule is related to its hyperpolarizability. Calculations of the first (β) and second (γ) hyperpolarizabilities can provide insights into a molecule's potential as an NLO material. dtic.mildtic.mil These calculations are often performed using density functional theory (DFT) methods. nih.gov

For molecules like 3-methyl-1,8-phenanthroline, the presence of the aromatic phenanthroline core and the electron-donating methyl group can contribute to its NLO properties. The extent of π-conjugation and the presence of donor-acceptor groups within a molecule are key factors that influence its hyperpolarizability. nih.gov Computational studies on similar organic molecules have shown that extending the conjugation length and introducing suitable donor and acceptor groups can significantly enhance the NLO response. nih.gov Theoretical calculations can therefore guide the design of new phenanthroline derivatives with optimized NLO properties. dtic.milresearchgate.net

Applications of 3 Methyl 1,8 Phenanthroline in Materials Science and Sensors

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Phenanthroline derivatives have been explored as both emitters and host materials in the emissive layer of OLEDs. As emitters, their function is to generate light upon electronic excitation. When used as a host material, they form a matrix to disperse a dopant emitter, facilitating efficient energy transfer to the dopant.

While direct studies on 3-methyl-1,8-phenanthroline as an emitter or host are not extensively documented, research on other phenanthroline derivatives provides insight into their potential. For instance, blue-emitting materials based on 1,10-phenanthroline (B135089) derivatives have been designed and synthesized. nih.gov In one study, a device using 2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1H-imidazo[4,5-f] researchgate.netep2-bayreuth.dephenanthroline as a blue emitter achieved a maximum luminous efficiency of 1.45 cd/A and an external quantum efficiency of 0.99%. nih.gov

Furthermore, phenanthroline-fused phenazine (B1670421) compounds have been utilized as the emissive layer in OLEDs. google.com These materials can also serve as a host for a functional guest material, which can be an emitter. google.com The choice of host material is critical for the performance of phosphorescent OLEDs, requiring high triplet energy to ensure efficient energy transfer to the triplet emitters. noctiluca.eu Bipolar host materials, which can transport both holes and electrons, are particularly important for achieving balanced charge recombination in the emitting layer. ep2-bayreuth.denoctiluca.eu

The table below summarizes the performance of an OLED device using a phenanthroline derivative as a blue emitter.

| Emitting Material | Max. Luminous Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | CIE Coordinates (x, y) |

| 2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1H-imidazo[4,5-f] researchgate.netep2-bayreuth.dephenanthroline | 1.45 | 1.52 | 0.99 | (0.16, 0.14) |

Table 1: Performance of an OLED with a phenanthroline derivative as a blue emitter. nih.gov

One of the most significant applications of phenanthroline derivatives in OLEDs and OPVs is in the electron transport layer (ETL) and hole blocking layer (HBL). An efficient ETL must possess high electron mobility to facilitate the transport of electrons from the cathode to the emissive layer, while an effective HBL prevents holes from leaking past the emissive layer, thereby enhancing charge recombination efficiency.

A variety of phenanthroline derivatives have been synthesized and investigated for their electron-transport properties. researchgate.net OLEDs incorporating these derivatives as an ETL have shown remarkable performance with lower operating voltages compared to devices using the standard ETL material, tris(8-hydroxyquinolinato)aluminum (Alq₃). researchgate.net This indicates that phenanthroline-based materials possess favorable electron-transport characteristics. researchgate.net

For instance, the compound 3-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-1,10-phenanthroline, synthesized from 3-bromo-1,10-phenanthroline, has demonstrated potential as a robust electron-transport material. nih.gov When doped with 8-hydroxyquinolatolithium (Liq), it exhibits significantly improved electron mobility, ranging from 5.2 × 10⁻⁶ to 5.8 × 10⁻⁵ cm² V⁻¹ s⁻¹. nih.gov This material also has a high glass transition temperature (Tg) of 112 °C, contributing to the morphological stability of the OLED device. nih.gov

Another study reported two new phenanthroline-based compounds, 1,4-bis(2-phenyl-1,10-phenanthrolin-4-yl)benzene (p-bPPhenB) and 1,3-bis(2-phenyl-1,10-phenanthrolin-4-yl)benzene (m-bPPhenB), which exhibited high electron mobilities of (5.8–4.4) × 10⁻³ cm²/(V s). acs.org These materials also showed high glass transition temperatures and good operational stability, making them highly suitable for use in tandem OLEDs. acs.org

The table below presents key properties of some phenanthroline derivatives used as electron transport materials.

| Compound | Electron Mobility (cm² V⁻¹ s⁻¹) | Glass Transition Temperature (Tg, °C) | LUMO Level (eV) |

| 3-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-1,10-phenanthroline (Liq-doped) | 5.2 × 10⁻⁶ - 5.8 × 10⁻⁵ | 112 | -3.0 |

| p-bPPhenB | 5.8 × 10⁻³ | 182.1 | - |

| m-bPPhenB | 4.4 × 10⁻³ | 123.9 | - |

Table 2: Properties of selected phenanthroline derivatives as electron transport materials. nih.govacs.org

In the context of OPVs, phenanthroline derivatives can also act as cathode interfacial materials to suppress chemical reactions at the cathode interface, leading to more stable devices.

Chemical and Biosensing Platforms

The ability of the 1,8-phenanthroline (B14745371) core to chelate with metal ions makes its derivatives excellent candidates for the development of chemical and biosensors. These sensors can detect the presence of specific analytes through changes in their optical or electrochemical properties.

Fluorescent and colorimetric chemosensors offer a sensitive and often visual method for detecting metal ions. The binding of a metal ion to a phenanthroline-based sensor can lead to a change in fluorescence intensity ("turn-on" or "turn-off") or a visible color change.

While specific studies on 3-methyl-1,8-phenanthroline as a metal ion sensor are not widely reported, the broader family of phenanthroline derivatives has been extensively investigated for this purpose. For example, a hectorite/phenanthroline nanomaterial has been developed as a potential fluorescent sensor for the detection of Zn²⁺ ions in water. nih.gov The development of fluorescent materials that can act as sensors for determining metal ions in biological fluids is significant due to their high sensitivity and specificity. nih.gov

Colorimetric sensors based on the aggregation or etching of metal nanoparticles in the presence of an analyte and a chelating agent like a phenanthroline derivative have also been developed for the detection of heavy metal ions. nih.gov

The table below summarizes the characteristics of a sensor array for the detection of various metal ions.

| Metal Ion | Detection Method | Limit of Detection |

| Ni²⁺, Mn²⁺, Zn²⁺, Ag⁺, Cd²⁺, Fe³⁺, Hg²⁺, Cu²⁺, Sn⁴⁺, Co²⁺, Pb²⁺ | Colorimetric Sensor Array | 10 nM |

Table 3: Detection of various metal ions using a colorimetric sensor array. capes.gov.br

The application of 3-methyl-1,8-phenanthroline in the development of sensors for anions and neutral molecules is an area that is not extensively explored in the available literature. However, the general principles of sensor design suggest that the phenanthroline scaffold could be functionalized to create binding sites for specific anions or neutral molecules, leading to a detectable signal.

Electrochemical sensors provide a quantitative and highly sensitive method for analyte detection. While there is no specific information on the use of 3-methyl-1,8-phenanthroline in electrochemical sensors, a molecularly imprinted composite sensor was fabricated using 3-methyl-4-nitrophenol (B363926) and L-tyrosine for the determination of quinine. nih.gov This demonstrates the potential of methyl-substituted aromatic compounds in the fabrication of electrochemical sensing platforms. The sensor operated based on the signal reduction of a Fe²⁺ probe during differential pulse voltammetry and achieved a very low detection limit of 0.05 pM for quinine. nih.gov

The development of electrochemical sensors often involves modifying electrodes with materials that can selectively interact with the target analyte. The chelating properties of the phenanthroline ring system could be harnessed in this context to create selective electrochemical sensors for metal ions or other species.

Information Deficit for 3-methyl-1,8-Phenanthroline in Advanced Materials Science

Extensive research has revealed a significant lack of specific scientific literature and data concerning the applications of the chemical compound 3-methyl-1,8-phenanthroline in the highly specialized fields of molecular recognition, photochromic and electrochromic materials, molecular machines and switches, and supramolecular assemblies.

Investigations into chemical databases and scholarly articles did not yield specific research findings, data tables, or detailed studies pertaining to the use of 3-methyl-1,8-phenanthroline in the following outlined applications:

Supramolecular Materials and Assemblies:While supramolecular chemistry of phenanthrolines is a rich field, specific examples and detailed characterization of supramolecular structures formed from 3-methyl-1,8-phenanthroline are not described.

This scarcity of information prevents the generation of a detailed and scientifically accurate article on the specified topics for this particular compound. The available body of research is focused on other isomers, which cannot be used to accurately describe the properties and applications of 3-methyl-1,8-phenanthroline.

Future Directions and Challenges in 3 Methyl 1,8 Phenanthroline Research

Development of Novel Synthetic Strategies for Enhanced Sustainability

The development of environmentally benign and efficient synthetic routes for 3-methyl-1,8-phenanthroline is a critical first step for its broader application. Current synthetic methods often rely on traditional approaches that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research must prioritize the development of sustainable synthetic strategies.

Green chemistry principles offer a roadmap for these advancements. This includes the exploration of catalyst-free and solvent-free reaction conditions, the use of renewable starting materials, and the design of atom-economical synthetic pathways that maximize the incorporation of all starting materials into the final product. For instance, multicomponent reactions, which allow the one-pot synthesis of complex molecules from simple precursors, present a promising avenue for the efficient and sustainable production of substituted phenanthrolines. The use of microwave-assisted synthesis could also offer advantages in terms of reduced reaction times and energy consumption.

A key challenge lies in the selective synthesis of the 3-methyl-1,8-phenanthroline isomer. The development of regioselective synthetic methods that favor the formation of this specific isomer over others is crucial for avoiding tedious and costly purification steps.

Exploration of New Metal Complex Architectures for Advanced Functionality

The nitrogen atoms in the 1,8-phenanthroline (B14745371) core provide excellent coordination sites for a wide variety of metal ions. The methyl group at the 3-position introduces steric and electronic modifications that can influence the geometry, stability, and reactivity of the resulting metal complexes. A significant future direction is the systematic exploration of new metal complex architectures incorporating 3-methyl-1,8-phenanthroline to unlock advanced functionalities.

Research should focus on synthesizing and characterizing a diverse range of metal complexes with different transition metals and main group elements. This will allow for a comprehensive understanding of how the interplay between the metal center and the 3-methyl-1,8-phenanthroline ligand dictates the electronic, optical, and catalytic properties of the resulting complexes. The asymmetrical nature of the ligand could lead to the formation of complexes with unique coordination geometries and potentially novel catalytic activities or photophysical behaviors.

A major challenge in this area is to predict and control the resulting architectures and their functionalities. This requires a deep understanding of the coordination chemistry of 3-methyl-1,8-phenanthroline and the factors that govern the self-assembly of these complexes.

Integration of 3-methyl-1,8-Phenanthroline into Multifunctional Hybrid Materials

The incorporation of 3-methyl-1,8-phenanthroline or its metal complexes into larger material frameworks is a promising strategy for creating multifunctional hybrid materials with tailored properties. These materials could find applications in areas such as catalysis, sensing, and optoelectronics.

Future research should explore the integration of 3-methyl-1,8-phenanthroline into various matrices, including polymers, metal-organic frameworks (MOFs), and nanomaterials like graphene or carbon nanotubes. The phenanthroline unit can act as a robust anchoring point for metal ions, leading to the formation of catalytically active sites within the hybrid material. Furthermore, the photophysical properties of its metal complexes could be harnessed for the development of novel sensors or light-emitting materials.

The primary challenge in this domain is to achieve a controlled and stable integration of the 3-methyl-1,8-phenanthroline moiety into the host material while preserving or even enhancing its desired functionality. Understanding the interface between the phenanthroline unit and the surrounding matrix is crucial for designing and fabricating high-performance hybrid materials. The scalability of the synthesis of these hybrid materials also presents a significant hurdle for their practical application.

Advancements in Computational Prediction and Design of 3-methyl-1,8-Phenanthroline Systems

Computational modeling and simulation are powerful tools that can accelerate the discovery and development of new materials based on 3-methyl-1,8-phenanthroline. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its metal complexes.

Future advancements in this area should focus on developing more accurate and efficient computational models to predict the properties of 3-methyl-1,8-phenanthroline-based systems. This includes predicting the geometry and stability of different metal complex architectures, understanding the mechanism of catalytic reactions, and designing new ligands with tailored electronic and steric properties. Computational screening of virtual libraries of 3-methyl-1,8-phenanthroline derivatives and their metal complexes could significantly expedite the identification of promising candidates for specific applications.

A key challenge is the accurate modeling of the complex interactions within these systems, especially in the condensed phase or when integrated into hybrid materials. The development of multiscale modeling approaches that can bridge the gap between the electronic structure of the molecule and the macroscopic properties of the material is an important area for future research.

Challenges in Scale-Up and Industrial Translation of 3-methyl-1,8-Phenanthroline Applications

The successful translation of promising research findings from the laboratory to industrial applications is a major challenge for any new chemical compound. For 3-methyl-1,8-phenanthroline, several hurdles need to be overcome to enable its large-scale production and use.

The development of a cost-effective and scalable synthesis process is paramount. This requires moving beyond laboratory-scale syntheses to robust and reproducible manufacturing processes that meet industrial safety and environmental standards. The purification of the final product to the required purity for specific applications can also be a significant cost driver.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 3-methyl-1,8-phenanthroline and its metal complexes?

- Methodological Answer : Use UV-Vis spectroscopy to confirm ligand-to-metal charge transfer (LMCT) transitions in complexes. Pair this with FT-IR to identify shifts in the C=N stretching vibrations (~1,650 cm⁻¹) upon metal coordination. For structural elucidation, employ X-ray crystallography, as demonstrated in nickel(II)-phenanthroline complexes . Mass spectrometry (ESI-MS) can further validate molecular ion peaks and fragmentation patterns.

Q. How can the stoichiometry of metal-ligand complexes involving 3-methyl-1,8-phenanthroline be determined experimentally?

- Methodological Answer : Conduct a Job’s plot analysis via UV-Vis titrations. Vary the mole fraction of ligand to metal while monitoring absorbance at a wavelength specific to the complex. The inflection point indicates the binding ratio. For example, in iron(II)-phenanthroline systems, a 1:3 (metal:ligand) stoichiometry is common, validated by mole-ratio plots .

Q. What thermodynamic parameters are critical for assessing the stability of 3-methyl-1,8-phenanthroline in experimental setups?

- Methodological Answer : Measure the enthalpy (ΔH) and entropy (ΔS) of fusion using differential scanning calorimetry (DSC). For instance, 2,9-dimethyl-1,10-phenanthroline exhibits a ΔH of fusion of 28.7 kJ/mol, providing insights into thermal stability . Thermogravimetric analysis (TGA) can further assess decomposition profiles under varying atmospheres.

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize synthetic or purification protocols for 3-methyl-1,8-phenanthroline derivatives?

- Methodological Answer : Design a central composite rotatable design (CCRD) with variables like temperature, pressure, and reaction time. Use ANOVA to identify significant factors. For example, RSM was applied to optimize molecular distillation parameters for terpene purification, achieving >95% efficiency for 1,8-cineole separation . Adapt this framework to refine reaction yields or crystallization conditions.

Q. What strategies resolve contradictions in the coordination behavior of 3-methyl-1,8-phenanthroline with transition metals?

- Methodological Answer : Perform comparative studies using X-ray absorption spectroscopy (XAS) to probe metal-ligand bond lengths and oxidation states. For nickel(II) complexes, conflicting reports on DNA binding modes (intercalation vs. groove binding) were resolved via fluorescence quenching assays and viscometry . Pair this with DFT calculations to model electronic interactions.

Q. How to design a study evaluating the anti-proliferative activity of 3-methyl-1,8-phenanthroline metal complexes?

- Methodological Answer : Synthesize complexes with metals like nickel(II) or ruthenium(II) and screen against cancer cell lines (e.g., HL-60, Hep-G2) using MTT assays. Include controls with free ligands and cisplatin. For mechanistic insights, measure reactive oxygen species (ROS) generation and caspase-3 activation, as done in analogous phenanthroline-based studies .

Q. What experimental approaches validate co-crystallization of 3-methyl-1,8-phenanthroline with biomolecules?

- Methodological Answer : Use solvent evaporation or ball milling to co-crystallize the ligand with nucleobases (e.g., cytosine). Characterize co-crystals via PXRD and single-crystal X-ray diffraction. For example, 1:1 cytosine-1,10-phenanthroline co-crystals were confirmed via hydrogen-bonding networks in the crystal lattice .

Notes

- Avoid commercial suppliers; focus on peer-reviewed methodologies.

- Thermodynamic and crystallographic data should be validated against multiple techniques (e.g., DSC paired with TGA).

- For biological studies, include cytotoxicity controls and mechanistic assays to distinguish between general toxicity and targeted effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.